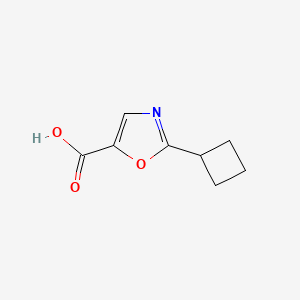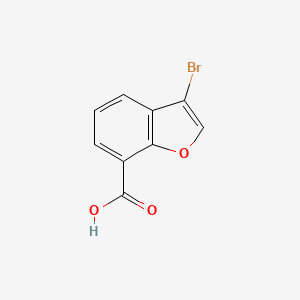
methyl 4-(fluoromethyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(fluoromethyl)piperidine-4-carboxylate, also known as FMPC, is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile and highly reactive compound that can be used in a variety of applications, from organic synthesis to drug discovery. FMPC is also known for its ability to form strong covalent bonds with other molecules, making it an ideal building block for a variety of chemical reactions.
科学研究应用
Methyl 4-(fluoromethyl)piperidine-4-carboxylate has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of fluorinated compounds, which are essential for the development of new drugs and materials. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate has been used in the synthesis of peptides, which are important for drug discovery and development. Finally, methyl 4-(fluoromethyl)piperidine-4-carboxylate has been used in the synthesis of new catalysts, which are essential for the development of new chemical reactions.
作用机制
The mechanism of action of methyl 4-(fluoromethyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the formation of strong covalent bonds with other molecules. When methyl 4-(fluoromethyl)piperidine-4-carboxylate reacts with other molecules, it forms a strong bond between the two molecules, allowing them to interact and form new compounds. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate can act as a catalyst, allowing chemical reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-(fluoromethyl)piperidine-4-carboxylate are not well understood. However, it is believed that methyl 4-(fluoromethyl)piperidine-4-carboxylate can interact with certain proteins, enzymes, and other molecules in the body, altering their function and leading to changes in biochemical and physiological processes. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate is known to be toxic in high concentrations, and it can cause skin and eye irritation when exposed to the skin or eyes.
实验室实验的优点和局限性
The main advantage of using methyl 4-(fluoromethyl)piperidine-4-carboxylate in lab experiments is its versatility and reactivity. methyl 4-(fluoromethyl)piperidine-4-carboxylate is highly reactive, making it ideal for a variety of chemical reactions. Additionally, it can form strong covalent bonds with other molecules, allowing it to be used in the synthesis of new compounds. However, methyl 4-(fluoromethyl)piperidine-4-carboxylate can be hazardous and can cause skin and eye irritation, so it should be handled with care in the lab. Additionally, the direct fluorination method of synthesis can be hazardous due to the presence of fluorine gas.
未来方向
There are a number of potential future directions for the use of methyl 4-(fluoromethyl)piperidine-4-carboxylate in scientific research. For example, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals, or in the development of new catalysts for chemical reactions. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the development of new materials, such as polymers, or in drug discovery and development. Finally, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the development of new peptides, which are essential for drug discovery and development.
合成方法
Methyl 4-(fluoromethyl)piperidine-4-carboxylate can be synthesized using a variety of methods, including the direct fluorination of piperidine-4-carboxylic acid, the reaction of piperidine-4-carboxylic acid with fluorine, and the reaction of piperidine-4-carboxylic acid with fluoromethylmagnesium chloride. The direct fluorination method is the most common and involves the reaction of piperidine-4-carboxylic acid with fluorine gas at elevated temperatures. This method is relatively simple and efficient, but it can be hazardous due to the presence of fluorine gas. Alternatively, the reaction of piperidine-4-carboxylic acid with fluoromethylmagnesium chloride is a safer and more efficient method, but it requires special equipment and is more expensive.
属性
IUPAC Name |
methyl 4-(fluoromethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIZGABBXJEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(fluoromethyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)





